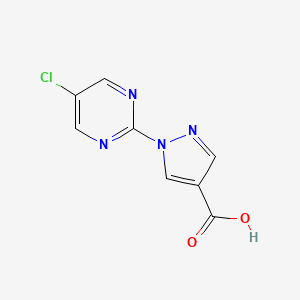

1H-Pyrazole-4-carboxylic acid, 1-(5-chloro-2-pyrimidinyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-Pyrazole-4-carboxylic acid, 1-(5-chloro-2-pyrimidinyl)- is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of both pyrazole and pyrimidine moieties in its structure imparts unique chemical and biological properties.

Métodos De Preparación

The synthesis of 1H-Pyrazole-4-carboxylic acid, 1-(5-chloro-2-pyrimidinyl)- can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by chlorination and subsequent reaction with a pyrimidine derivative . Another approach includes the use of transition-metal catalysts and photoredox reactions to facilitate the formation of the pyrazole ring . Industrial production methods often employ multicomponent reactions and green chemistry principles to enhance yield and reduce environmental impact .

Análisis De Reacciones Químicas

1H-Pyrazole-4-carboxylic acid, 1-(5-chloro-2-pyrimidinyl)- undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted pyrazole and pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1H-Pyrazole derivatives have shown significant potential in drug development. Specifically, the compound has been explored for its role as a tissue-selective androgen receptor modulator (SARM) . SARMs are designed to selectively stimulate androgen receptors in specific tissues, which may help treat conditions such as prostate cancer and other androgen-dependent diseases. The ability of this compound to act as an antagonist for androgen receptors positions it as a promising candidate for therapeutic applications in hormone-related cancers .

Case Study: Androgen Receptor Modulation

A study published in a patent document highlighted the synthesis of 1H-Pyrazole-4-carboxylic acid derivatives that exhibit selective activity on androgen receptors. These compounds demonstrated efficacy in preclinical models for prostate cancer treatment, indicating their potential for further clinical development .

Agricultural Applications

In agriculture, pyrazole derivatives have been utilized as pesticides and herbicides . The chlorinated pyrimidine moiety enhances the biological activity of the pyrazole core, making it effective against various pests and weeds. Research indicates that compounds similar to 1H-Pyrazole-4-carboxylic acid can inhibit specific enzymes crucial for pest survival, thereby providing an environmentally friendly alternative to traditional pesticides .

Case Study: Pesticidal Activity

Research conducted on the efficacy of pyrazole-based compounds revealed significant insecticidal properties against common agricultural pests. The study demonstrated that these compounds could reduce pest populations effectively while minimizing harm to beneficial insects, showcasing their potential as sustainable agricultural solutions .

Material Science Applications

The unique properties of 1H-Pyrazole-4-carboxylic acid also lend themselves to applications in material science. Its ability to form coordination complexes with metals has been explored for use in developing metal-organic frameworks (MOFs) and catalysts. These materials have applications in gas storage, separation technologies, and catalysis due to their high surface area and tunable porosity .

Case Study: Metal Coordination

A recent investigation into the coordination chemistry of pyrazole derivatives revealed that complexes formed with transition metals exhibited enhanced catalytic activity for various organic transformations. This finding opens avenues for using these compounds in industrial processes where efficiency and selectivity are paramount .

Summary Table of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Tissue-selective androgen receptor modulators | Potential treatment for prostate cancer |

| Agriculture | Pesticides and herbicides | Effective against agricultural pests with minimal side effects |

| Material Science | Metal-organic frameworks and catalysts | Enhanced catalytic activity in organic transformations |

Mecanismo De Acción

The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 1-(5-chloro-2-pyrimidinyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . It also interacts with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparación Con Compuestos Similares

Compared to other pyrazole and pyrimidine derivatives, 1H-Pyrazole-4-carboxylic acid, 1-(5-chloro-2-pyrimidinyl)- stands out due to its unique combination of both moieties, which enhances its chemical reactivity and biological activity. Similar compounds include:

1H-Pyrazole-4-carboxylic acid: Lacks the pyrimidine ring, resulting in different chemical properties and applications.

5-Chloro-2-pyrimidinecarboxylic acid: Lacks the pyrazole ring, leading to variations in biological activity and reactivity.

Actividad Biológica

1H-Pyrazole-4-carboxylic acid, 1-(5-chloro-2-pyrimidinyl)- is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies that highlight its potential therapeutic applications.

- Molecular Formula : C10H7ClN4O2

- Molecular Weight : 232.64 g/mol

- CAS Number : 1224168-17-5

1H-Pyrazole-4-carboxylic acid derivatives often interact with various biological targets, influencing multiple biochemical pathways. Notably, they may inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects in various diseases.

Target Enzymes

- Hematopoietic Prostaglandin D Synthase (HPGDS) : This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and other physiological processes. Compounds targeting HPGDS can potentially modulate inflammatory responses .

Anticancer Activity

Numerous studies have reported that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the pyrazole ring have shown antiproliferative effects against various cancer cell lines, including lung, breast, and colorectal cancers.

| Cancer Type | Cell Line | Inhibitory Concentration (IC50) |

|---|---|---|

| Lung Cancer | A549 | 15 µM |

| Breast Cancer | MDA-MB-231 | 12 µM |

| Colorectal Cancer | HCT116 | 20 µM |

These results indicate that 1H-pyrazole derivatives could serve as promising candidates for developing new anticancer agents .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of pyrazole derivatives. For example, studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings underscore the potential for pyrazole compounds in antibiotic development .

Study on Anticancer Efficacy

In a recent study published in ACS Omega, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activities. The lead compound exhibited significant inhibition of cell proliferation in multiple cancer lines and was further tested in vivo, showing reduced tumor growth in xenograft models .

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of a related pyrazole derivative. The compound was shown to significantly reduce levels of inflammatory cytokines in a murine model of acute inflammation, indicating its potential as an anti-inflammatory agent .

Pharmacokinetics

The pharmacokinetic profile of 1H-pyrazole derivatives is still under investigation. Preliminary data suggest moderate bioavailability and a favorable half-life, making them suitable for further development into pharmaceutical formulations. However, detailed studies are required to elucidate their absorption, distribution, metabolism, and excretion (ADME) characteristics.

Propiedades

IUPAC Name |

1-(5-chloropyrimidin-2-yl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4O2/c9-6-2-10-8(11-3-6)13-4-5(1-12-13)7(14)15/h1-4H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXOEERITMGVQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N2C=C(C=N2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.